molecular formula C17H18N5O8P B1216674 5'-Benzoylphosphoadenosine CAS No. 56164-09-1

5'-Benzoylphosphoadenosine

Cat. No. B1216674
CAS RN: 56164-09-1
M. Wt: 451.3 g/mol
InChI Key: PTJTVELTWZMHPG-XNIJJKJLSA-N
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Description

5’-Benzoylphosphoadenosine is a molecule that has been manually annotated by a third party . It is a derivative of adenosine, a nucleoside composed of a nitrogenous base (adenine) attached to a ribose sugar and a phosphate group.


Molecular Structure Analysis

The molecular structure of 5’-Benzoylphosphoadenosine consists of a formula C17H18N5O8P . It has an average mass of 451.328 and a monoisotopic mass of 451.08930 .


Chemical Reactions Analysis

The chemical reaction involving 5’-Benzoylphosphoadenosine is described as follows: 5’-Benzoylphosphoadenosine + H2O <=> AMP + Benzoate . This reaction is catalyzed by the enzyme 3.6.1.20 .

Scientific Research Applications

Nucleotide Binding and Enzyme Activity

5'-Benzoylphosphoadenosine, in its various forms and derivatives, has been extensively studied in relation to nucleotide binding and enzyme activity. One such study involving 5'-[p-(Fluorosulfonyl)benzoyl]adenosine (FSBA) found that it inactivates the adenosine cyclic 3',5'-monophosphate dependent protein kinase by covalently modifying specific amino acid residues, which is crucial for understanding enzyme mechanisms (Bhatnagar, Hartl, Roskoski, Lessor, & Leonard, 1984).

Impact on Cell Differentiation

Research has shown that derivatives of 5'-Benzoylphosphoadenosine can significantly influence cell differentiation processes. For instance, 5'-Methylthioadenosine, a sulfur-containing nucleoside derived from 5'-Benzoylphosphoadenosine metabolism, was found to inhibit the dimethyl sulfoxide-induced differentiation of Friend erythroleukemic cells, highlighting its potential role in cellular development and cancer research (Di Fiore, Grieco, Pinto, Attadia, Porcelli, Cacciapuoti, & Cartenì-Farina, 1984).

Synthesis and Biochemical Evaluation

The synthesis and biochemical evaluation of 5'-Benzoylphosphoadenosine derivatives have been a focus of several studies. For example, research on 2'-Deoxy-lin-benzoadenosine phosphates provided insights into the potential as substrates or inhibitors in biochemical reactions, contributing to our understanding of nucleotide analogs in enzymatic processes (Lessor, Gibson, & Leonard, 1984).

Nucleotide Analogue Interaction with Enzymes

Studies have investigated how 5'-Benzoylphosphoadenosine analogs interact with enzymes, providing essential insights into enzyme-nucleotide interactions. For instance, research involving 5'-[p-(fluorosulfonyl)benzoyl]-1,N6-ethenoadenosine at a GTP site of glutamate dehydrogenase revealed specific molecular interactions, advancing our understanding of enzyme regulation and function (Jacobson & Colman, 1984).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N5O8P/c18-14-11-15(20-7-19-14)22(8-21-11)16-13(24)12(23)10(29-16)6-28-31(26,27)30-17(25)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,23-24H,6H2,(H,26,27)(H2,18,19,20)/t10-,12-,13-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJTVELTWZMHPG-XNIJJKJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Benzoylphosphoadenosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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